A Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine (CAS No. 1260860-32-9): A Key Intermediate in Kinase Inhibitor Discovery
A Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine (CAS No. 1260860-32-9): A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzisoxazole Scaffold
The landscape of modern drug discovery, particularly in oncology and immunology, is dominated by the pursuit of highly selective and potent kinase inhibitors. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pockets of various kinases. The benzo[d]isoxazole ring system is one such scaffold, prized for its rigid conformation and versatile functionalization potential. 7-Bromobenzo[d]isoxazol-3-amine, in particular, represents a strategically designed building block for the synthesis of next-generation kinase inhibitors. The presence of a bromine atom at the C7 position provides a crucial handle for late-stage diversification via cross-coupling reactions, while the 3-amino group offers a vector for building out the pharmacophore to achieve desired potency and selectivity. This guide provides an in-depth technical overview of this important intermediate, from its synthesis to its application in the development of targeted therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 7-Bromobenzo[d]isoxazol-3-amine is fundamental to its effective use in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 1260860-32-9 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂O | [2][3] |
| Molecular Weight | 213.03 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
Solubility: While quantitative data is not extensively published, anilino-isoxazoles are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and have limited solubility in aqueous solutions.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 7-Bromobenzo[d]isoxazol-3-amine is not widely available, data from structurally related brominated aromatic amines and benzisoxazoles suggest the following precautions should be taken.[1][5][6]
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Hazard Statements: Based on analogous compounds, it is prudent to handle this compound as if it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Ingestion may be harmful.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[1]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
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If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis of 7-Bromobenzo[d]isoxazol-3-amine: A Proposed Protocol
While specific, peer-reviewed protocols for the synthesis of 7-Bromobenzo[d]isoxazol-3-amine are not abundant in the public domain, a chemically sound and logical pathway can be constructed based on established isoxazole synthesis methodologies.[7][8] The most common approach involves the cyclization of a suitably substituted ortho-hydroxybenzonitrile with a source of hydroxylamine.
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-2-fluorobenzonitrile.
Caption: Proposed synthesis of 7-Bromobenzo[d]isoxazol-3-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-cyanophenol
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Reaction Setup: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water, add sodium hydroxide (NaOH, 2.0-3.0 eq).
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Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). The hydroxide ion acts as a nucleophile, displacing the fluoride, which is activated by the electron-withdrawing nitrile group.
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Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
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Isolation: The product, 2-bromo-6-cyanophenol, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 7-Bromobenzo[d]isoxazol-3-amine
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Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-6-cyanophenol (1.0 eq) from the previous step in a suitable solvent such as ethanol or acetic acid.
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Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-2.0 eq) and a base such as sodium acetate (NaOAc, 2.0-3.0 eq) to the solution. The base is necessary to liberate free hydroxylamine from its hydrochloride salt.
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Reaction Execution: Heat the reaction mixture to reflux and stir for several hours. The reaction progress should be monitored by TLC or LC-MS. The mechanism involves the addition of hydroxylamine to the nitrile group, followed by an intramolecular cyclization where the phenolic oxygen displaces the hydroxyl group of the intermediate amidoxime, forming the isoxazole ring.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-Bromobenzo[d]isoxazol-3-amine.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 7-Bromobenzo[d]isoxazol-3-amine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 3-amino group can be acylated or used in nucleophilic substitution reactions, while the 7-bromo position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[9][10] These reactions allow for the facile introduction of various aryl and heteroaryl moieties, which are crucial for targeting the hydrophobic regions of the kinase ATP-binding site.
Representative Synthetic Application: Targeting VEGFR-2 and p38 MAPK
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are two critical kinases implicated in cancer and inflammatory diseases, respectively.[11][12] The benzoisoxazole scaffold has been successfully employed to develop inhibitors for both of these targets.
Below is a representative, albeit hypothetical, workflow illustrating how 7-Bromobenzo[d]isoxazol-3-amine could be utilized to synthesize a dual VEGFR-2/p38 MAPK inhibitor.
Caption: Representative synthesis of a kinase inhibitor.
Protocol for a Hypothetical Dual VEGFR-2/p38 Inhibitor:
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Urea Formation: The 3-amino group of 7-Bromobenzo[d]isoxazol-3-amine is reacted with a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) to form an isocyanate intermediate in situ. This is then reacted with a substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline), a common fragment in many kinase inhibitors, to form a diaryl urea. This urea moiety is known to form crucial hydrogen bonds in the hinge region of many kinases.
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Suzuki-Miyaura Cross-Coupling: The 7-bromo position of the resulting urea intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction.[10] This involves reacting the intermediate with an arylboronic acid (e.g., pyridine-3-boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). This step introduces a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase, thereby fine-tuning the inhibitor's pharmacokinetic and pharmacodynamic properties.
Target Signaling Pathways
1. The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[12] Dysregulation of this pathway is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
2. The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4] Chronic activation of this pathway contributes to the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
7-Bromobenzo[d]isoxazol-3-amine is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its structure is carefully tailored to provide medicinal chemists with the tools they need to construct highly specific and potent inhibitors of key disease-driving kinases. By understanding its properties, synthesis, and strategic application, researchers can leverage this valuable building block to accelerate the discovery and development of novel therapeutics for some of the most challenging diseases of our time.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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Patonay, T., et al. (2014). A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. Tetrahedron Letters, 55(30), 4145-4148. Retrieved from [Link]
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Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal, 437(2), 169-183. Retrieved from [Link]
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Zarros, A. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signalling. FEBS Journal, 287(21), 4648-4661. Retrieved from [Link]
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